molecular formula C11H17NO2 B1198857 N-Isopropyldopamine CAS No. 3506-32-9

N-Isopropyldopamine

Cat. No. B1198857
CAS RN: 3506-32-9
M. Wt: 195.26 g/mol
InChI Key: BZRDLWPJCCLNCX-UHFFFAOYSA-N
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Description

Synthesis Analysis

N-Isopropyldopamine and similar derivatives can be synthesized through various chemical reactions, often involving modifications to the core dopamine structure. For instance, the synthesis process may involve reductive amination, where a ketone or aldehyde group is reacted with an amine in the presence of a reducing agent to form a new amine. This method can be tailored to introduce the isopropyl group onto the nitrogen atom of dopamine or its precursors.

Molecular Structure Analysis

The molecular structure of N-Isopropyldopamine is characterized by the addition of an isopropyl group to the nitrogen atom in the dopamine molecule. This modification can affect the molecule's overall shape, size, and electronic distribution, potentially influencing its interaction with biological targets such as receptors and enzymes. Molecular structure analysis, including X-ray crystallography or NMR spectroscopy, can provide detailed insights into the three-dimensional configuration of the compound, which is crucial for understanding its biological activity.

Chemical Reactions and Properties

N-Isopropyldopamine can participate in various chemical reactions typical of amines and phenols. Its chemical properties are influenced by both the catechol (dihydroxyphenyl) and isopropylamine portions of the molecule. For instance, the catechol part can undergo oxidation reactions, while the amine group can be involved in forming bonds with acids or other substrates. These chemical reactions are significant for both the synthesis of N-Isopropyldopamine and its potential metabolism in biological systems.

Physical Properties Analysis

The physical properties of N-Isopropyldopamine, such as solubility, melting point, and boiling point, are influenced by its molecular structure. The presence of the isopropyl group can affect the compound's hydrophobicity, potentially altering its solubility in water and organic solvents. Understanding these properties is essential for determining the compound's suitability for various pharmaceutical formulations and its behavior in biological systems.

Chemical Properties Analysis

The chemical properties of N-Isopropyldopamine, including its reactivity and stability, are critical for its potential therapeutic use. The compound's reactivity with biological molecules, susceptibility to oxidation, and interaction with enzymes like monoamine oxidase (MAO) can affect its pharmacological profile. Analyzing these chemical properties helps in predicting the compound's behavior in vivo, including its metabolism, bioavailability, and potential side effects.

References (Sources)

Scientific Research Applications

  • Adrenoceptor Stimulating and Blocking Agent : DOI, an analogue of isoprenaline, has been shown to stimulate β-adrenoceptors in various tissues, causing a hypotensive effect in anaesthetized cats. Additionally, it blocks both α- and β-adrenoceptors in rabbit aortic strips and β-adrenoceptors in rat trachea, indicating its dual adrenoceptor stimulating and blocking properties (Maengwyn-Davies, Fleisch, & Pruss, 1972).

  • Bioengineering Applications : Poly(N-isopropyl acrylamide) (pNIPAM) is widely used for bioengineering applications, particularly for the nondestructive release of biological cells and proteins. It is utilized in studies of the extracellular matrix, cell sheet engineering, tissue transplantation, formation of tumor-like spheroids, bioadhesion, and the manipulation of individual cells (Cooperstein & Canavan, 2010).

  • Antitumor Activity : N-Acetyldopamine, a derivative of dopamine, has shown significant antitumor activity in experimental L1210 and P388 leukemias in mice. This derivative selectively inhibits thymidine incorporation into tumor cells, with less inhibition of bone marrow and gastrointestinal mucosa cells (Wick & Mui, 1981).

  • Neuronal Activity Research : Studies on specific neurons from the brain of the snail Helix aspersa showed that dopamine and its derivatives like N-isopropyldopamine affect neuronal activity. The presence of an isopropyl group on the terminal nitrogen of dopamine reduces its activity, suggesting specific structural requirements for dopamine receptor interaction (Woodruff & Walker, 1969).

  • Sympathomimetic Activity : N-Isopropyloctopamine, a related compound, exhibits beta-selective, direct-acting adrenergic agonist properties. It is a full agonist in both cardiac and smooth muscle without appreciable selectivity for either beta-1 or beta-2 receptors and shows no beta blocking activity (Anderson, 1983).

  • In Vitro Cellular Uptake Mechanisms : Poly(N-isopropylacrylamide) has been studied for its biocompatibility and cellular uptake mechanisms in different cells, indicating its potential for various biomedical applications including drug delivery and gene delivery systems (Guo et al., 2017).

Future Directions

Research on polydopamine, a related compound, has shown promising applications in the biomedical, energy, consumer, industrial, military, and other sectors . Future research trends include control of polydopamine formation kinetics, structural analysis of polydopamine, energy storage, bone regeneration, marine biofouling, photonic materials, drug release, mechanically robust hydrogels, cancer nanomedicine, reactive oxygen species (ROS) detoxification, and air/water interface films .

properties

IUPAC Name

4-[2-(propan-2-ylamino)ethyl]benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-8(2)12-6-5-9-3-4-10(13)11(14)7-9/h3-4,7-8,12-14H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZRDLWPJCCLNCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCC1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5178-52-9 (hydrochloride)
Record name N-Isopropyldopamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003506329
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90188563
Record name N-Isopropyldopamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90188563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Isopropyldopamine

CAS RN

3506-32-9
Record name N-Isopropyldopamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003506329
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Isopropyldopamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90188563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
JG Cannon, JP O'Donnell, T Lee… - Journal of Medicinal …, 1975 - ACS Publications
… in a rat caudate nucleus adenylate cyclase assay, whereas Nisopropyldopamine was … In peripheral studies, Derouaux16 has reported that Nisopropyldopamine (3), in doses of 100-250 …
Number of citations: 14 pubs.acs.org
H Sheppard, CR Burghardt - Molecular Pharmacology, 1971 - ASPET
… For dopamine, N-isopropyldopamine, and N-methyldopamine the ED 50 values were 84, 8, … L(+)-isoproterenol was equipotent with N-isopropyldopamine. Propranolol, chlorpromazine, …
Number of citations: 31 molpharm.aspetjournals.org
B Costall, RJ Naylor, RM Pinder - Psychopharmacology, 1976 - Springer
… However, Nmethyl-N-isopropyldopamine showed only weak activity and N,N-dimethyldopamine was inactive. All hyperactivity effects were shown to be dose-dependent. The …
Number of citations: 36 link.springer.com
CH Ahn, G Shams, RL Schotzinger… - Proceedings of the …, 1990 - journals.sagepub.com
… At high concentrations, R(-)-isoproterenol was more potent than either the S(+)-isomer or desoxy analog, N-isopropyldopamine, in the reversal of PGEl inhibition of ADP aggregation. …
Number of citations: 12 journals.sagepub.com
RF Shonk, DD Miller, DR Feller - Biochemical Pharmacology, 1971 - Elsevier
… In this study, the deoxy derivatives, N-isopropyldopamine and dopamine, exhibited an affinity for the adrenergic-adipose tissue receptor system nearly identical to the corresponding d-…
Number of citations: 51 www.sciencedirect.com
GD MAENGWYN‐DAVIES… - Journal of Pharmacy …, 1972 - Wiley Online Library
… Desoxyisoprenaline (N-isopropyldopamine, DOI), an optically inactive analogue of isoprenaline, which lacks the alcoholic -OH group, was shown to stimulate /3-adrenoceptors in cat …
Number of citations: 2 onlinelibrary.wiley.com
JE HARRIS - Molecular Pharmacology, 1976 - ASPET
… In comparison, non-β-hydroxylated catecholamines were much less potent, with N-isopropyldopamine > dopamine (EC 50 = 60 µM); apomorphine was least active. Stereoselectivity …
Number of citations: 32 molpharm.aspetjournals.org
JE Harris - Biochemical pharmacology, 1978 - Elsevier
… of the non+hydroxylated catccholamines studied, N-isopropyldopamine demonstrated greater potency than dopamine, whereas apomorphine was inactive. No “additive stimulatory …
Number of citations: 9 www.sciencedirect.com
GN Woodruff, RJ Walker - International Journal of Neuropharmacology, 1969 - Elsevier
… N-isopropyldopamine. The action of this compound was studied on four neurones in four different preparations. In all cases N-isopropyldopamine caused hyperpolarization and …
Number of citations: 86 www.sciencedirect.com
H Corrodi, T Malmfors, C Sachs - Acta Physiologica …, 1966 - Wiley Online Library
By using the fluorescence method of Falck and Hillarp on whole mounted stretch‐preparations of rat iris it has been possible to show that adrenaline (A) but not isoprenaline (IP) or N‐…
Number of citations: 18 onlinelibrary.wiley.com

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